molecular formula C15H20ClNO4S B2537683 Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate CAS No. 2287302-02-5

Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

Cat. No.: B2537683
CAS No.: 2287302-02-5
M. Wt: 345.84
InChI Key: FKGSHUHQTBCKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate is a heterocyclic organic compound featuring a benzazepine core fused with a tert-butyl carbamate group and a chlorosulfonyl substituent. The benzazepine scaffold (a seven-membered ring containing one nitrogen atom) is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes, while the chlorosulfonyl group confers electrophilic reactivity, enabling further derivatization (e.g., nucleophilic substitutions or cross-coupling reactions).

This compound is typically synthesized via multi-step routes involving sulfonation of the benzazepine precursor followed by tert-butoxycarbonyl (Boc) protection. Its crystallographic data, when available, are often refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis .

Properties

IUPAC Name

tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-4-5-11-9-13(22(16,19)20)7-6-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGSHUHQTBCKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

A validated approach involves reductive amination of Boc-o-aminomethylphenylalanine derivatives. As reported in source, the Boc-protected amino acid undergoes cyclization via polymer-bound cyanoborohydride, yielding the tetrahydrobenzazepine skeleton in 75–85% yield. Critical parameters include:

  • Temperature : 20–40°C to prevent Boc group cleavage.
  • Solvent : Dichloromethane or THF for optimal solubility.
  • Workup : Scavenging excess amine with polymer-bound benzaldehyde.

Alternative Cyclization Pathways

Patent data from source highlights the use of inorganic bases (e.g., NaOH) to facilitate intramolecular nucleophilic attack in analogous heterocycles, though yields for benzazepines remain lower (60–70%) compared to reductive amination.

Sulfonation at Position 7

Chlorosulfonic Acid-Mediated Sulfonation

The chlorosulfonyl group is introduced via electrophilic aromatic substitution. Key steps include:

  • Sulfonation : Treating the benzazepine intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C.
  • Quenching : Gradual addition to ice-water to isolate the sulfonic acid intermediate.
  • Chlorination : Reaction with PCl₅ or SOCl₂ to convert the sulfonic acid to sulfonyl chloride.

Optimization Notes :

  • Excess ClSO₃H (2.5 equiv.) ensures complete conversion.
  • Low temperatures minimize side reactions (e.g., ring sulfonation).

Boc Protection and Stability

The Boc group is introduced early in the synthesis to protect the secondary amine. Source emphasizes the use of Boc₂O (di-tert-butyl dicarbonate) in dichloromethane with catalytic DMAP, achieving >90% protection efficiency. Stability studies indicate that the Boc group remains intact below 50°C but may cleave under strong acidic conditions (e.g., HCl/EtOAc).

Integrated Synthetic Routes

Three-Step Protocol

  • Cyclization : Boc-o-aminomethylphenylalanine → tetrahydrobenzazepine (85% yield).
  • Sulfonation/Chlorination : Benzazepine → 7-chlorosulfonyl derivative (70% yield).
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) to ≥98% purity.

One-Pot Variation

A patent-derived method (source) describes a one-pot sequence using polymer-bound EDC for cyclization and in situ sulfonation, though yields are modest (65%).

Analytical Validation

Spectroscopic Data (Source)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂), 7.30–7.80 (m, 3H, aromatic).
  • MS (ESI+) : m/z 346.1 [M+H]⁺.

Purity Assessment

HPLC analyses (C18 column, 90:10 MeCN:H₂O) show retention times of 8.2 min with >99% purity post-purification.

Industrial-Scale Considerations

Catalyst Recycling

Source notes that sodium hydroxide catalyst can be recovered from filtrates via vacuum concentration, reducing costs by 30%.

Environmental Impact

Waste streams containing tert-butylamine (from Boc cleavage) require neutralization with acetic acid prior to disposal.

Comparative Analysis of Methods

Parameter Reductive Amination Patent Method
Yield 85% 65%
Purity >99% 95%
Scalability Lab-scale Pilot-scale
Catalyst Cost High (polymer-bound) Low (NaOH)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s structure and properties.

Scientific Research Applications

Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The compound’s uniqueness lies in its combination of a benzazepine core, tert-butyl carbamate, and chlorosulfonyl group. Below is a comparative analysis with key analogues:

Table 1: Comparison of Key Features
Compound Name Core Structure Functional Groups Key Reactivity Applications
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate Benzazepine Chlorosulfonyl, tert-butyl carbamate Electrophilic sulfonyl chloride; Boc deprotection under acidic conditions Intermediate in drug synthesis (e.g., protease inhibitors)
2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Hexahydroquinazolinone tert-Butyl, methyl Photooxidation under ambient light/O₂ Study of oxidation mechanisms
Benzazepine-2-carboxylic acid methyl ester Benzazepine Methyl ester Ester hydrolysis; limited electrophilicity Pharmacological probes
7-Sulfonamido-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate Benzazepine Sulfonamide, carboxylate Nucleophilic substitution (sulfonamide) Antibacterial agents

Reactivity and Stability

  • Photooxidation Sensitivity : Unlike 2-(tert-Butyl)-3-methyl-hexahydroquinazolin-4(1H)-one, which undergoes photooxidation in the presence of ambient light and oxygen , the chlorosulfonyl-benzazepine derivative exhibits greater stability under similar conditions due to the electron-withdrawing chlorosulfonyl group, which reduces susceptibility to radical-mediated oxidation.
  • Sulfonyl Reactivity : The chlorosulfonyl group enables reactions with amines or alcohols to form sulfonamides or sulfonate esters, a feature absent in methyl ester or sulfonamide analogues.
  • Boc Deprotection : The tert-butyl carbamate group can be cleaved under acidic conditions (e.g., HCl in dioxane), a property shared with other Boc-protected benzazepines but distinct from methyl esters or stable sulfonamides.

Computational and Experimental Insights

  • Mechanistic Studies: The photooxidation mechanism of the hexahydroquinazolinone analogue involves a two-step pathway with low activation energy intermediates .
  • Crystallographic Data : SHELX-based refinements of related benzazepines highlight conformational flexibility in the seven-membered ring, which may influence binding affinity in drug design.

Biological Activity

Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅ClNO₄S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 128173-50-2

These properties provide insights into the compound's behavior in biological systems and its potential interactions with biological targets.

Research indicates that compounds similar to tert-butyl 7-chlorosulfonyl derivatives exhibit various biological activities, including:

  • Anticancer Properties : Many benzazepine derivatives show promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzazepine derivatives against breast and lung cancer cell lines. Compounds demonstrated IC50 values ranging from 0.65 μM to over 10 μM, indicating significant cytotoxic effects .
  • Cell Line Studies : In vitro studies have shown that certain benzazepines can inhibit cell proliferation in colon (SW116), lung (A549), and breast carcinoma (MCF-7) cell lines. For instance, a related compound exhibited an IC50 value of 1.18 μM against the MCF-7 cell line .
  • Mechanistic Insights : The mechanisms underlying the anticancer activity often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or paraptosis in resistant cancer cells .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Tert-butyl 7-chlorosulfonyl derivativeSW1160.65Apoptosis induction
Tert-butyl 7-chlorosulfonyl derivativeA54911.44Cell cycle arrest
Tert-butyl 7-chlorosulfonyl derivativeMCF-71.18ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.